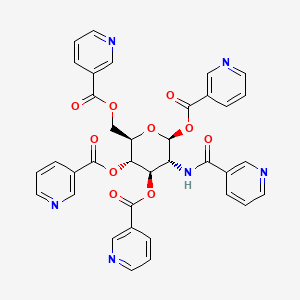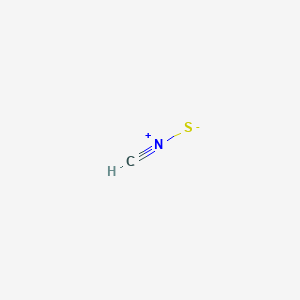
RX 801077
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Benzofuranyl)-2-imidazoline, commonly referred to as 2-BFi, is a compound that has garnered significant attention in recent years due to its potential therapeutic effects. It is particularly noted for its neuroprotective properties and its ability to interact with imidazoline receptors, making it a subject of interest in the treatment of various neurological disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Benzofuranyl)-2-imidazoline typically involves the reaction of 2-benzofuran with imidazoline under specific conditions. The process generally includes:
Starting Materials: 2-benzofuran and imidazoline.
Reaction Conditions: The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain pure 2-(2-Benzofuranyl)-2-imidazoline.
Industrial Production Methods: In an industrial setting, the production of 2-(2-Benzofuranyl)-2-imidazoline may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of automated systems for monitoring and controlling the reaction parameters ensures consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Benzofuranyl)-2-imidazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The imidazoline ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted imidazolines .
Scientific Research Applications
2-(2-Benzofuranyl)-2-imidazoline has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological receptors, particularly imidazoline receptors, which are implicated in various physiological processes.
Mechanism of Action
The mechanism by which 2-(2-Benzofuranyl)-2-imidazoline exerts its effects involves its interaction with imidazoline receptors. These receptors are involved in various physiological processes, including modulation of neurotransmitter release and regulation of blood pressure. The compound stabilizes endoplasmic reticulum–mitochondria contact sites and inhibits the activation of the NLR family pyrin domain containing 3 (NLRP3) inflammasome, providing neuroprotection against toxic agents such as fluoride .
Comparison with Similar Compounds
Tracizoline: Another imidazoline receptor agonist with similar neuroprotective properties.
LSL 61122 (Valldemossine): Known for its effects on cognitive performance and affective responses.
Uniqueness: 2-(2-Benzofuranyl)-2-imidazoline is unique in its specific interaction with imidazoline receptors and its ability to provide neuroprotection by stabilizing endoplasmic reticulum–mitochondria contact sites. This sets it apart from other similar compounds that may not exhibit the same level of specificity or neuroprotective efficacy .
Properties
CAS No. |
72583-92-7 |
|---|---|
Molecular Formula |
C11H10N2O |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
2-(1-benzofuran-2-yl)-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C11H10N2O/c1-2-4-9-8(3-1)7-10(14-9)11-12-5-6-13-11/h1-4,7H,5-6H2,(H,12,13) |
InChI Key |
YTJOHEUHUVBKSB-UHFFFAOYSA-N |
SMILES |
C1CN=C(N1)C2=CC3=CC=CC=C3O2 |
Canonical SMILES |
C1CN=C(N1)C2=CC3=CC=CC=C3O2 |
Key on ui other cas no. |
72583-92-7 |
Synonyms |
(3H)2-BFI 2-(2-benzofuranyl)-2-imidazoline 2-BFI |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[(4Z)-4-(furan-2-ylmethylidene)-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B1231489.png)
![3-[(2E)-2-[(E)-4-(1,3-dibutyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)but-2-enylidene]-1,3-benzoxazol-3-yl]propane-1-sulfonic acid](/img/structure/B1231490.png)

![2-[3-Benzyl-5-(1-alanyl-aminoethyl)-2,3,6,7-tetrahydro-1H-azepin-1-YL]-1-oxopropyl-valinyl-valine-methylester](/img/structure/B1231496.png)
![(3,5-Dimethyl-[1,2,4]triazol-4-yl)-[3-(2-methoxy-phenyl)-allylidene]-amine](/img/structure/B1231497.png)





